9-(3-Methyl-5-pentylfuran-2-YL)nonan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-Methyl-5-pentylfuran-2-YL)nonan-1-OL is a compound belonging to the class of furan fatty acids. These compounds are known for their unique structure, which includes a furan ring attached to a fatty acid chain. Furan fatty acids are valued for their radical scavenging and antioxidative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Methyl-5-pentylfuran-2-YL)nonan-1-OL involves several steps. One common method includes the extraction of lipids from natural sources, followed by fractionation using countercurrent chromatography, silver ion chromatography, and silica gel column chromatography . The resulting mixture is then analyzed and purified using NMR techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from natural sources such as latex, followed by similar chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
9-(3-Methyl-5-pentylfuran-2-YL)nonan-1-OL undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the furan ring or the fatty acid chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted furan fatty acids .
Scientific Research Applications
9-(3-Methyl-5-pentylfuran-2-YL)nonan-1-OL has several scientific research applications:
Chemistry: Used as a model compound to study the properties of furan fatty acids.
Biology: Investigated for its antioxidative properties and potential biological activities.
Medicine: Explored for its potential therapeutic effects due to its radical scavenging properties.
Industry: Utilized in the development of antioxidative agents and other industrial applications.
Mechanism of Action
The mechanism of action of 9-(3-Methyl-5-pentylfuran-2-YL)nonan-1-OL involves its ability to scavenge free radicals. The furan ring plays a crucial role in this process, interacting with free radicals and neutralizing them. This compound targets various molecular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- E-9-(3-Methyl-5-pentylfuran-2-yl)non-8-enoic acid
- E-9-(3-Methyl-5-pent-1-enylfuran-2-yl)nonanoic acid
Uniqueness
9-(3-Methyl-5-pentylfuran-2-YL)nonan-1-OL is unique due to its specific structure, which includes a furan ring and a nonan-1-OL chain. This structure imparts distinct radical scavenging properties, making it valuable in various applications .
Properties
CAS No. |
76859-10-4 |
---|---|
Molecular Formula |
C19H34O2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
9-(3-methyl-5-pentylfuran-2-yl)nonan-1-ol |
InChI |
InChI=1S/C19H34O2/c1-3-4-10-13-18-16-17(2)19(21-18)14-11-8-6-5-7-9-12-15-20/h16,20H,3-15H2,1-2H3 |
InChI Key |
MIRYRIPCPFOHJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C(O1)CCCCCCCCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.